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Compound of Interest

Compound Name:
(4-Acetyl-2-

methylphenoxy)acetonitrile

Cat. No.: B223859 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of (4-Acetyl-2-methylphenoxy)acetonitrile, a key organic intermediate. The document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. It details the methodologies for nuclear magnetic resonance (NMR), infrared

(IR) spectroscopy, and mass spectrometry (MS), and presents the expected data in a

structured format.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for (4-Acetyl-2-
methylphenoxy)acetonitrile, the following tables summarize the predicted data based on the

analysis of structurally similar compounds. These predictions serve as a reference for the

spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (4-Acetyl-2-methylphenoxy)acetonitrile
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 d 1H Ar-H (ortho to acetyl)

~7.7 dd 1H Ar-H (para to acetyl)

~6.9 d 1H Ar-H (ortho to ether)

~4.8 s 2H -O-CH₂-CN

~2.5 s 3H -C(O)CH₃

~2.3 s 3H Ar-CH₃

Table 2: Predicted ¹³C NMR Data for (4-Acetyl-2-methylphenoxy)acetonitrile

Chemical Shift (δ, ppm) Assignment

~197 C=O (acetyl)

~155 Ar-C (ether linkage)

~135 Ar-C (acetyl sub.)

~132 Ar-C

~130 Ar-C

~128 Ar-C

~115 Ar-C

~117 CN (nitrile)

~55 -O-CH₂-CN

~26 -C(O)CH₃

~16 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (4-Acetyl-2-methylphenoxy)acetonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~2250 Medium C≡N stretch (nitrile)

~1680 Strong C=O stretch (acetyl)

~1600, ~1500 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O-C stretch (ether)

~2920, ~2850 Medium C-H stretch (aliphatic)

~3050 Medium C-H stretch (aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (4-Acetyl-2-methylphenoxy)acetonitrile

m/z Ion

189 [M]⁺ (Molecular Ion)

174 [M - CH₃]⁺

146 [M - C(O)CH₃]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the (4-Acetyl-2-methylphenoxy)acetonitrile sample.

Dissolve the sample in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean vial.
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Transfer the solution to an NMR tube, ensuring the final volume is sufficient to cover the

detector region (typically 4-5 cm).

¹H and ¹³C NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: Approximately 220 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or

methylene chloride).

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the

plate.
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FTIR Spectrum Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion or coupled with

a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS) for separation prior to analysis.

Mass Spectrum Acquisition (Electron Ionization - EI):

Ionization Method: Electron Ionization (EI) is a common technique for small organic

molecules.[1]

Electron Energy: Typically 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-

400).

Visualization of Analytical Workflow
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The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical relationship of spectroscopic data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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